physicochemical properties of 2-amino-N-(2,6-dichlorophenyl)benzamide
physicochemical properties of 2-amino-N-(2,6-dichlorophenyl)benzamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N-(2,6-dichlorophenyl)benzamide
Abstract
This technical guide provides a comprehensive physicochemical profile of 2-amino-N-(2,6-dichlorophenyl)benzamide (CAS No: 34489-94-6), a member of the 2-aminobenzamide class of compounds. Derivatives of this scaffold are of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and formulation experts, offering a consolidation of known properties, predictive analyses, and robust, field-proven experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Chemical Identity and Core Properties
2-amino-N-(2,6-dichlorophenyl)benzamide is a substituted benzanilide. Its structure, comprising a 2-aminobenzoyl group linked via an amide bond to a 2,6-dichlorophenyl moiety, imparts specific chemical characteristics that influence its behavior in both chemical and biological systems.
Caption: Chemical Structure of 2-amino-N-(2,6-dichlorophenyl)benzamide.
The foundational properties of this molecule are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-amino-N-(2,6-dichlorophenyl)benzamide | - |
| CAS Number | 34489-94-6 | |
| Molecular Formula | C₁₃H₁₀Cl₂N₂O | [1][2] |
| Molecular Weight | 281.14 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity (Typical) | ≥97% |
Solubility Profile: A Critical Parameter for Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly impacting its absorption and bioavailability. Based on its structure, which features two aromatic rings and two chlorine substituents, 2-amino-N-(2,6-dichlorophenyl)benzamide is predicted to be a lipophilic compound with low aqueous solubility.
Expert Insight: The presence of the primary amine and amide groups provides hydrogen bonding capabilities, but the overall lipophilicity from the chlorinated aromatic systems is expected to dominate, making it practically insoluble in water. Therefore, organic solvents are required for solubilization. For early-stage research, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the solvents of choice due to their strong solubilizing power for a wide range of organic molecules.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method remains the gold standard for determining intrinsic solubility and provides a self-validating system through the analysis of a saturated solution in equilibrium.
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Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure saturation is achieved.
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Solvent Addition: Add 1 mL of each test solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol) to the respective vials.
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Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. This duration is generally sufficient to ensure equilibrium is reached.
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Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
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Sampling & Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid is disturbed. Perform a precise serial dilution with a suitable mobile phase (as determined by the analytical method, e.g., HPLC) to bring the concentration into the quantifiable range.
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Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.1) against a calibration curve prepared from a known stock solution.
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Calculation: Calculate the solubility in mg/mL or µg/mL by accounting for the dilution factor.
Thermal Properties: Melting Point Analysis
The melting point is a fundamental physical property used for identification and as a primary indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid.
Expert Insight: For compounds like this, a melting point is expected to be in the range of 150-250 °C based on analogous structures. Any significant deviation or a broad melting range would suggest the presence of impurities or different polymorphic forms.
Experimental Protocol: Melting Point Determination
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Sample Preparation: Finely powder a small amount of the dry compound.
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Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
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Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting range.
Spectroscopic and Chromatographic Characterization
A comprehensive characterization workflow is essential to confirm the identity, structure, and purity of the compound.
Caption: A standard analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the definitive technique for determining the purity of small molecules. A reverse-phase method is most appropriate for this non-polar compound.
Expert Insight: The choice of a C18 column is standard for hydrophobic molecules. A mobile phase consisting of acetonitrile and water provides good resolving power, and the addition of a small amount of acid (like formic or trifluoroacetic acid) sharpens peaks by suppressing the ionization of the primary amine.
Table of HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for resolving non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for sharp peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% to 95% B over 15 min | A broad gradient ensures elution of the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Detection (UV) | 254 nm | Aromatic rings provide strong absorbance at this wavelength. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is unparalleled for providing detailed structural information.
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both rings, a broad singlet for the primary amine (NH₂), and another for the secondary amide (NH). The integration of these signals should correspond to the number of protons.
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¹³C NMR: The spectrum will display resonances for each unique carbon atom, including the characteristic downfield signal for the amide carbonyl carbon (typically >160 ppm).
Experimental Protocol: NMR Sample Preparation and Analysis
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Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean NMR tube.
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Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes the compound and its residual water peak does not interfere with most analyte signals.
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Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for acquisition.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3450 - 3250 | N-H (Amine & Amide) | Stretching (often two bands for primary amine) |
| ~1650 | C=O (Amide I) | Stretching |
| ~1550 | N-H (Amide II) | Bending |
| 800 - 600 | C-Cl | Stretching |
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides an exact mass of the compound, confirming its elemental composition.
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Expected Ionization: Using electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺.
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Molecular Ion Peak: The theoretical m/z for [C₁₃H₁₁Cl₂N₂O]⁺ is 281.02. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed: a peak at m/z ~281 (for the molecule with two ³⁵Cl atoms) and a peak at m/z ~283 (for the molecule with one ³⁵Cl and one ³⁷Cl atom). This pattern is a definitive confirmation of the presence of two chlorine atoms.
Plausible Synthetic Route
While this guide focuses on physicochemical properties, understanding the synthesis provides context. A common and efficient method for preparing N-substituted 2-aminobenzamides is the reaction of isatoic anhydride with the corresponding aniline.
Caption: Plausible synthesis of the title compound.
This reaction proceeds via nucleophilic attack of the aniline on the anhydride, followed by ring-opening and decarboxylation to yield the final amide product.
Safety and Handling
Based on available safety data, 2-amino-N-(2,6-dichlorophenyl)benzamide is classified as causing serious eye irritation (H319).[1]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure long-term stability.
References
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PubChem. 2,6-Dichlorobenzamide Compound Summary. [Link]
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Waisser, K., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 5(9), 1094-1107. [Link]
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Mol-Instincts. 2,6-dichloro-N-[[1-(2-hydroxyphenyl)-3-phenylpropylidene]amino]benzamide. [Link]
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Wikipedia. Benzamide. [Link]
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NextSDS. 2-AMINO-N-(2-CHLOROPHENYL)BENZAMIDE — Chemical Substance Information. [Link]
